cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 1408076-04-9 . Its IUPAC name is tert-butyl ((1s,3s)-3-amino-1-methylcyclobutyl)carbamate . The compound is typically stored in a refrigerator and has a physical form of a solid .

Molecular Structure Analysis

The molecular formula of “cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester” is C10H20N2O2 . Its InChi Code is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13)/t7-,10+ . The molecular weight of the compound is 200.28 g/mol .Physical And Chemical Properties Analysis

“Cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester” is a solid at room temperature . It’s typically stored in a refrigerator .科学的研究の応用

Synthesis of Stereoisomers

A study by Bakonyi et al. (2013) demonstrated the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which is closely related to the compound of interest. The research significantly shortened the literature procedures for synthesizing these unnatural amino acids, allowing for the obtainment of either pure cis or trans acids through simple adjustments of reaction conditions (Bakonyi et al., 2013).

Carbocyclic Polyoxin C Synthesis

Another study focused on the total synthesis of carbocyclic polyoxin C and its alpha-epimer in racemic form from cis-4-(N-tert-butylcarbamoyl)cyclopent-2-en-1-ol. This synthesis featured a novel, mild reduction of an alpha-nitro ester to an amino acid ester and an improved procedure for uracil ring formation, highlighting the compound's utility in synthesizing complex molecules (Zhang & Miller, 1998).

Enantioselective Synthesis

Naef and Seebach (1985) developed a method for preparing enantiomerically pure cis- or trans-configured 2-(tert-Butyl)-3-methylimidazolidin-4-ones from amino acids like (S)-Alanine and (S)-Phenylalanine. This work underscores the importance of cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester and related compounds in the enantioselective synthesis of bioactive molecules (Naef & Seebach, 1985).

Conformationally Restricted GABA Analogues

A study by Awada et al. (2014) established efficient routes for preparing both enantiomers of cis-(2-aminocyclobutyl)acetic acid, a conformationally restricted analogue of GABA, from the racemic N-tert-butoxycarbonyl derivative of the target compound. This research highlights the compound's role in neurochemistry and as a potential therapeutic agent (Awada et al., 2014).

Analytical Chemistry Applications

The determination of pyrethroid metabolites in human urine exemplifies the application of related compounds in analytical chemistry. A method involving extraction, derivatization, and gas chromatography-tandem mass spectrometry was developed for this purpose, showcasing the utility of such compounds in analytical methodologies (Arrebola et al., 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

特性

IUPAC Name |

tert-butyl N-(3-amino-1-methylcyclobutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-7(11)6-10/h7H,5-6,11H2,1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSIQLWXIWQGFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140214, DTXSID101144200 |

Source

|

| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester | |

CAS RN |

1408074-61-2, 1408076-04-9 |

Source

|

| Record name | Carbamic acid, N-(trans-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(cis-3-amino-1-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-methyl-4-oxo-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2864870.png)

![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)

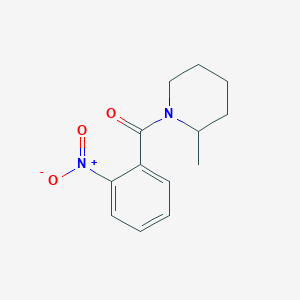

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)